molecular formula C24H23N3O6S B1682922 Talampicillin CAS No. 47747-56-8

Talampicillin

Cat. No.: B1682922
CAS No.: 47747-56-8
M. Wt: 481.5 g/mol
InChI Key: SOROUYSPFADXSN-UHFFFAOYSA-N
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Description

Talampicillin is a beta-lactam antibiotic belonging to the penicillin family. It is an acid-stable prodrug of ampicillin, designed to be administered orally. This compound is not approved by the FDA for use in the United States but has been used in other regions for treating infections caused by ampicillin-sensitive organisms .

Preparation Methods

Talampicillin is synthesized from ampicillin through a series of chemical reactions. The primary amino group of ampicillin is protected as an enamine with ethyl acetoacetate. This intermediate is then esterified by reaction with 3-bromopthalide. The enamine is carefully hydrolyzed with dilute hydrochloric acid in acetonitrile to produce this compound . Industrial production methods typically involve semi-synthesis, combining fermentation and organic synthesis .

Chemical Reactions Analysis

Talampicillin undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, acetonitrile, and ethyl acetoacetate. The major products formed from these reactions are ampicillin and hydroxy-methylbenzoic acid .

Scientific Research Applications

Talampicillin has been studied extensively for its pharmacological and clinical applications. It is used primarily in the treatment of infections caused by ampicillin-sensitive organisms. Research has shown that this compound provides higher blood levels of ampicillin compared to direct oral administration of ampicillin . This makes it particularly useful in treating urinary and respiratory tract infections .

Mechanism of Action

Talampicillin exerts its effects by being hydrolyzed in the intestinal wall to release free ampicillin. Ampicillin then inhibits bacterial cell wall synthesis by binding to specific proteins called Penicillin-Binding Proteins (PBPs) present in the bacterial cell wall . This action disrupts the cell wall, leading to bacterial cell death.

Comparison with Similar Compounds

Talampicillin is similar to other beta-lactam antibiotics such as ampicillin, amoxicillin, and bacampicillin. this compound is unique in its ability to provide higher blood levels of ampicillin when administered orally . Other similar compounds include:

This compound’s uniqueness lies in its improved pharmacokinetic properties, making it more effective in certain clinical scenarios.

Properties

CAS No.

47747-56-8

Molecular Formula

C24H23N3O6S

Molecular Weight

481.5 g/mol

IUPAC Name

(3-oxo-1H-2-benzofuran-1-yl) 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C24H23N3O6S/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28)

InChI Key

SOROUYSPFADXSN-UHFFFAOYSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C

Appearance

Solid powder

Key on ui other cas no.

47747-56-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ampicillin, Phthalidyl
BRL 8988
BRL-8988
BRL8988
Hydrochloride, Talampicillin
Phthalidyl Ampicillin
Talampicillin
Talampicillin Hydrochloride
Talpen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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